molecular formula C20H17ClN2O4S B285276 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide

2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide

Cat. No. B285276
M. Wt: 416.9 g/mol
InChI Key: GKPIDFLEPHKJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide, also known as CHIR-99021, is a small molecule inhibitor that has been extensively studied in the field of stem cell research. This compound has been shown to promote the self-renewal of pluripotent stem cells, making it a valuable tool for the development of regenerative medicine.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide involves the inhibition of glycogen synthase kinase 3 (GSK3), a key regulator of the Wnt signaling pathway. GSK3 is involved in the phosphorylation and degradation of β-catenin, which is a crucial component of the Wnt signaling pathway. Inhibition of GSK3 by 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide leads to the stabilization and accumulation of β-catenin, which promotes the self-renewal of pluripotent stem cells.
Biochemical and Physiological Effects:
2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide has been shown to have several biochemical and physiological effects. In addition to promoting the self-renewal of pluripotent stem cells, this compound has been shown to enhance the survival and proliferation of neural stem cells. 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide has also been shown to promote the differentiation of ESCs into specific cell types, such as neural and cardiac cells. Furthermore, 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide is its ability to promote the self-renewal of pluripotent stem cells, making it a valuable tool for the development of regenerative medicine. This compound has also been shown to enhance the differentiation of ESCs into specific cell types, which may have applications in tissue engineering. However, one limitation of 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide, such as in the treatment of neurodegenerative diseases. Furthermore, the development of new derivatives of 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide may lead to the discovery of compounds with improved properties for stem cell research and regenerative medicine.

Synthesis Methods

The synthesis of 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-chlorobenzoic acid, which is then converted to 2-chloro-5-nitrobenzoic acid. This intermediate is then reduced to 2-chloro-5-aminobenzoic acid, which is subsequently coupled with 3-hydroxybenzaldehyde to form the key intermediate. The final step involves the reaction of the key intermediate with methylaniline and sulfonyl chloride to yield 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide.

Scientific Research Applications

2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide has been extensively studied in the field of stem cell research, where it has been shown to promote the self-renewal of pluripotent stem cells. This compound has been used in the development of protocols for the generation of induced pluripotent stem cells (iPSCs) and the maintenance of embryonic stem cells (ESCs). 2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide has also been shown to enhance the differentiation of ESCs into specific cell types, such as neural and cardiac cells.

properties

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

2-chloro-N-(3-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide

InChI

InChI=1S/C20H17ClN2O4S/c1-23(15-7-3-2-4-8-15)28(26,27)17-10-11-19(21)18(13-17)20(25)22-14-6-5-9-16(24)12-14/h2-13,24H,1H3,(H,22,25)

InChI Key

GKPIDFLEPHKJSI-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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